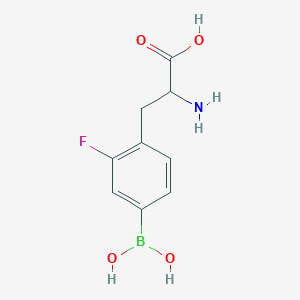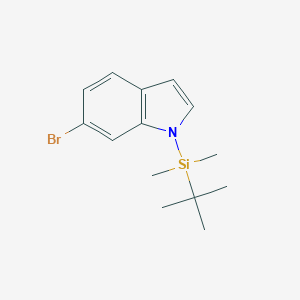
4-(methylamino)-3-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various medicinal and industrial applications. The addition of a 4-methylamino and 3-nitro group to the coumarin structure enhances its chemical properties, making it a compound of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-3-nitro-2H-chromen-2-one typically involves the nitration of a coumarin derivative followed by the introduction of a methylamino group. One common method is the nitration of 4-methylaminocoumarin using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and subsequent methylation steps are carefully monitored to ensure consistent product quality .
化学反应分析
Types of Reactions
4-(methylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Iron and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as sodium azide can be used for substitution reactions involving the methylamino group.
Major Products Formed
科学研究应用
4-(methylamino)-3-nitro-2H-chromen-2-one has several applications in scientific research:
作用机制
The mechanism of action of 4-(methylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurodegenerative diseases . Its fluorescent properties also allow it to bind to specific biomolecules, making it useful in imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
4-Methylaminocoumarin: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocoumarin: Lacks the methylamino group, which reduces its versatility in substitution reactions.
Uniqueness
4-(methylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the methylamino and nitro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
50527-26-9 |
|---|---|
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC 名称 |
4-(methylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3 |
InChI 键 |
YEMWREDUHDSXOD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
规范 SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
| 50527-26-9 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


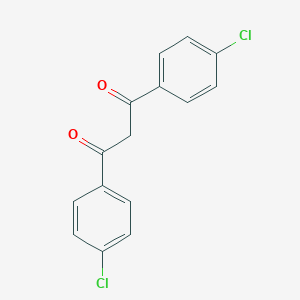
![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)
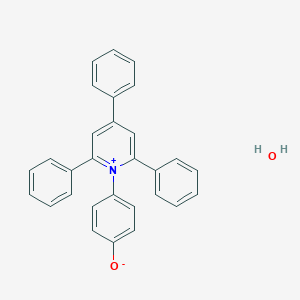
![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)

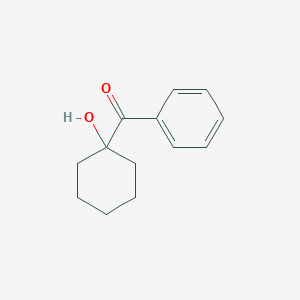
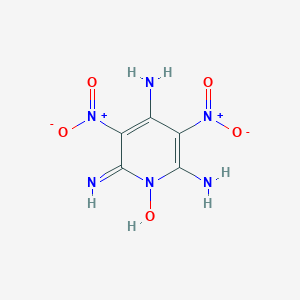
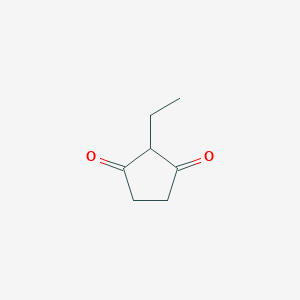
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
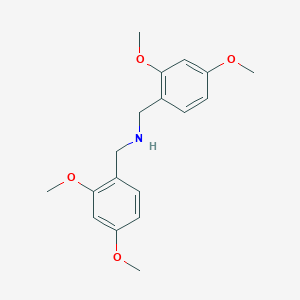

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
